2,3-Dimethyl-6-(oct-7-en-1-yl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-6-(oct-7-en-1-yl)pyridin-4(1H)-one is an organic compound belonging to the pyridinone family. Pyridinones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6-(oct-7-en-1-yl)pyridin-4(1H)-one typically involves the condensation of appropriate aldehydes or ketones with amines, followed by cyclization and functional group modifications. Common reagents used in these reactions include:
- Aldehydes or ketones
- Amines
- Catalysts such as acids or bases
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-6-(oct-7-en-1-yl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation using halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-6-(oct-7-en-1-yl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpyridin-4(1H)-one: Lacks the oct-7-en-1-yl group, leading to different chemical and biological properties.
6-(Oct-7-en-1-yl)pyridin-4(1H)-one: Lacks the 2,3-dimethyl groups, resulting in variations in reactivity and applications.
Uniqueness
2,3-Dimethyl-6-(oct-7-en-1-yl)pyridin-4(1H)-one is unique due to the presence of both the 2,3-dimethyl and oct-7-en-1-yl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89454-87-5 |
---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
2,3-dimethyl-6-oct-7-enyl-1H-pyridin-4-one |
InChI |
InChI=1S/C15H23NO/c1-4-5-6-7-8-9-10-14-11-15(17)12(2)13(3)16-14/h4,11H,1,5-10H2,2-3H3,(H,16,17) |
InChI Key |
BUBCZVZICNROPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=CC1=O)CCCCCCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.